9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate

Catalog No.
S3356928
CAS No.
62731-43-5
M.F
C9H14BF3O3S
M. Wt
270.08 g/mol
Availability
In Stock
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9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesul...

CAS Number

62731-43-5

Product Name

9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate

IUPAC Name

9-borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate

Molecular Formula

C9H14BF3O3S

Molecular Weight

270.08 g/mol

InChI

InChI=1S/C9H14BF3O3S/c11-9(12,13)17(14,15)16-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2

InChI Key

NXHUKDCGEGEZCX-UHFFFAOYSA-N

SMILES

B1(C2CCCC1CCC2)OS(=O)(=O)C(F)(F)F

Canonical SMILES

B1(C2CCCC1CCC2)OS(=O)(=O)C(F)(F)F

Organic Synthesis

9-BBN-Triflate is a valuable reagent in organic synthesis due to its ability to act as a Lewis acid. Its unique structure, with a boron atom bonded to a cage-like hydrocarbon and a trifluoromethanesulfonate (triflate) group, allows it to activate various organic molecules for further reactions. One prominent application is hydroboration, where 9-BBN-Triflate reacts with alkenes (double carbon bonds) to form organoboranes. These organoboranes can then be transformed into a wide range of functional groups, such as alcohols, amines, and alkanes [PubChem, National Institutes of Health (.gov) ""].

Asymmetric Catalysis

The Lewis acidity of 9-BBN-Triflate can also be leveraged in asymmetric catalysis. By combining it with chiral ligands (molecules with a specific handedness), chemists can achieve stereoselective reactions, meaning they can control the formation of specific stereoisomers (3D arrangements of atoms) in a molecule. This ability is crucial for synthesizing complex molecules with desired biological activity [ScienceDirect ""].

9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate is an organoborane compound characterized by its unique bicyclic structure and the presence of a trifluoromethanesulfonate group. This compound, also known as 9-Borabicyclo[3.3.1]nonyl trifluoromethanesulfonate, is a derivative of 9-borabicyclo[3.3.1]nonane, which is commonly used as a hydroboration reagent in organic chemistry due to its mild reactivity and selectivity in various reactions . The molecular formula of this compound is C₉H₁₄BF₃O₃S, with a molecular weight of approximately 270.08 g/mol .

The trifluoromethanesulfonate group enhances the electrophilic character of the boron center, making it highly reactive towards nucleophiles. This modification allows for greater versatility in synthetic applications compared to its parent compound, 9-borabicyclo[3.3.1]nonane.

, primarily as a reducing agent:

  • Hydroboration: This compound can add across double bonds in alkenes to form organoborane intermediates, which can be further oxidized to alcohols.
  • Reduction of Carbonyl Compounds: It effectively reduces carbonyl compounds, acid chlorides, and alkenes to their respective alcohols or amines without forming complexes with tertiary amines .
  • Mukaiyama Aldol Addition: The compound is utilized in Mukaiyama aldol reactions, where it acts as a boron reagent to form β-hydroxy carbonyl compounds from aldehydes and ketones .

The synthesis of 9-borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate typically involves the following steps:

  • Preparation of 9-Borabicyclo[3.3.1]nonane: This is usually achieved by reacting borane with 1,5-cyclooctadiene in an ethereal solvent such as tetrahydrofuran.
  • Formation of Triflate: The resulting organoborane can then be treated with trifluoromethanesulfonic anhydride or triflic acid to introduce the trifluoromethanesulfonate group, yielding the final product.

These methods highlight the accessibility and utility of this compound in synthetic organic chemistry.

9-Borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate has several important applications:

  • Synthetic Chemistry: It serves as a reagent for hydroboration and reduction reactions, facilitating the formation of alcohols from alkenes and carbonyl compounds.
  • Catalysis: The compound can be used in catalytic processes involving boron-mediated reactions.
  • Material Science: Its unique properties make it useful in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of 9-borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate with various substrates have demonstrated its effectiveness as a selective reducing agent without significant side reactions. Its ability to participate in transborylation reactions also indicates potential for broader applications in organic synthesis where controlled boron transfer is required .

Several compounds share structural or functional similarities with 9-borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate:

Compound NameStructure TypeUnique Features
9-Borabicyclo[3.3.1]nonaneBicyclic organoboraneBase structure without triflate; used primarily for hydroboration
Dicyclohexylboron trifluoromethanesulfonateBoron compoundUtilized in similar reduction reactions but with different sterics
Borane tetrahydrofuran complexBoron complexCommonly used for hydroboration; less selective than 9-BBN
Bis(pinacolato)diboronBoron compoundMore stable; used for cross-coupling reactions

The uniqueness of 9-borabicyclo[3.3.1]nonan-9-yl trifluoromethanesulfonate lies in its enhanced electrophilicity due to the trifluoromethanesulfonate group, which provides greater reactivity and selectivity compared to other similar compounds.

Dates

Modify: 2023-08-19

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